molecular formula C15H20N4OS B2528527 4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 1018051-95-0

4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No. B2528527
CAS RN: 1018051-95-0
M. Wt: 304.41
InChI Key: BITQHOCNCJHLOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the provided literature. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves a multi-step process confirmed by various analytical techniques . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as 1H NMR, 13C NMR, mass spectra, and X-ray crystallography . For example, the crystal structure of certain triazene derivatives reveals the conformation of the piperazine ring and the orientation of substituents . These techniques would be essential in analyzing the molecular structure of "4-Methyl

Scientific Research Applications

Anti-tubercular Agents

A series of novel compounds, including structures related to the one you're interested in, have been synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.16 to >200μM, with some showing moderate to very good anti-tubercular activity. These compounds were also found to be non-toxic against mouse macrophage cell lines, indicating potential as safe anti-tubercular agents (Naidu et al., 2016).

Synthesis of N,S-containing Heterocycles

The Mannich reaction has been utilized to synthesize N,S-containing heterocycles, demonstrating the versatility of related compounds in generating a wide range of biologically active heterocyclic compounds. These compounds yield various structures under different conditions, highlighting the chemical diversity accessible through this methodology (Dotsenko et al., 2012).

Crystallographic Studies

X-ray crystallographic studies have provided insights into the structural properties of related triazenes, revealing unusual conformations such as pseudo-boat and typical chair conformations. These structural insights are crucial for understanding the reactivity and potential interaction mechanisms of these compounds with biological targets (Little et al., 2008).

Antimicrobial and Antifungal Activities

A novel series of thiazolidinone derivatives, incorporating structures similar to the query compound, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies highlight the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).

Mannich Reaction in Heterocycles Synthesis

The Mannich reaction's utility in synthesizing N-, S,N-, and Se,N-heterocycles has been extensively reviewed, showcasing the broad applicability of this chemistry in generating biologically relevant heterocyclic compounds. This work underscores the role of related compounds in medicinal chemistry, particularly in developing compounds with potential biological activities (Dotsenko et al., 2019).

properties

IUPAC Name

3-methyl-2-piperazin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-18-14(20)12-10-4-2-3-5-11(10)21-13(12)17-15(18)19-8-6-16-7-9-19/h16H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITQHOCNCJHLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1N3CCNCC3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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